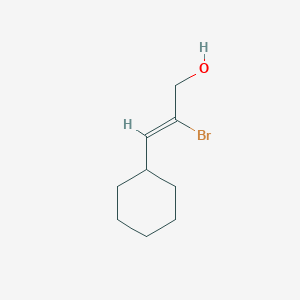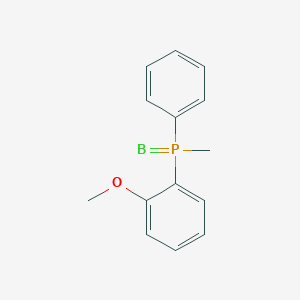
Sitagliptin Impureté FP B
Vue d'ensemble
Description
Sitagliptin FP Impurity B, also known as Sitagliptin FP Impurity B, is a useful research compound. Its molecular formula is C16 H13 F6 N5 O2 and its molecular weight is 421.3. The purity is usually 95%.
BenchChem offers high-quality Sitagliptin FP Impurity B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sitagliptin FP Impurity B including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Contrôle Qualité Pharmaceutique
Sitagliptin Impureté FP B est utilisé dans l'industrie pharmaceutique pour le contrôle qualité et l'évaluation des impuretés {svg_1}. La présence d'impuretés dans les produits pharmaceutiques est essentielle pour garantir la qualité, la sécurité et l'efficacité du développement des médicaments {svg_2}. Une méthode HPLC simple a été développée et validée pour la détermination quantitative de la sitagliptine et de ses impuretés organiques provenant du processus de synthèse {svg_3}.
Développement de Médicaments
This compound joue un rôle important dans le développement de médicaments. C'est un étalon d'impureté de la Sitagliptine {svg_4}, un médicament utilisé pour gérer les taux élevés de sucre dans le sang chez les personnes atteintes de diabète de type 2 {svg_5}.
Identification et Quantification des Impuretés
L'évaluation d'un profil d'impuretés par identification et quantification a reçu une attention considérable de la part des autorités réglementaires {svg_6}. This compound est utilisé pour identifier et quantifier les impuretés qui peuvent influencer le traitement et la santé des patients soumis à des traitements chroniques {svg_7}.
Évaluation de la Robustesse
This compound est utilisé dans l'évaluation de la robustesse. Une méthode a été développée en utilisant la conception expérimentale de Box-Behnken pour l'évaluation de la robustesse {svg_8}. La méthode HPLC pour la détermination des impuretés dans la sitagliptine était précise, exacte et robuste {svg_9}.
Analyses de Routine dans l'Industrie Pharmaceutique
La séparation des composés a présenté une résolution adéquate même en présence du principal produit de dégradation, ce qui s'est avéré efficace pour les analyses de routine dans l'industrie pharmaceutique {svg_10}.
Amélioration du Contrôle Qualité
This compound contribue à l'amélioration du contrôle qualité, de la sécurité et de l'efficacité des médicaments {svg_11}.
Mécanisme D'action
- Role : DPP-4 normally inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, Sitagliptin FP Impurity B enhances the effects of these incretins, leading to increased insulin secretion and decreased glucagon release .
- Resulting Changes : Inhibition of DPP-4 leads to prolonged action of GLP-1 and GIP. GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety, ultimately improving glycemic control .
- Downstream Effects : Increased insulin availability and reduced glucagon contribute to better blood sugar regulation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Sitagliptin, the parent compound of Sitagliptin FP Impurity B, is a prescription drug used to control high blood sugar in patients with type 2 diabetes mellitus . It could be dangerous for patients with this condition to stop taking their sitagliptin without first talking to their health care professional .
Analyse Biochimique
Biochemical Properties
Sitagliptin FP Impurity B plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting dipeptidyl peptidase-4, Sitagliptin FP Impurity B indirectly increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon production . This interaction is crucial for maintaining glucose homeostasis in diabetic patients.
Cellular Effects
Sitagliptin FP Impurity B affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to elevated blood glucose levels. In hepatocytes, it reduces glucagon production, thereby decreasing hepatic glucose output. Additionally, Sitagliptin FP Impurity B influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of dipeptidyl peptidase-4 and incretin hormones . These effects contribute to improved glucose tolerance and overall metabolic control.
Molecular Mechanism
The molecular mechanism of Sitagliptin FP Impurity B involves its binding interactions with dipeptidyl peptidase-4. By inhibiting this enzyme, Sitagliptin FP Impurity B prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production. This enzyme inhibition is a key aspect of its mechanism of action, which ultimately results in improved glycemic control . Additionally, Sitagliptin FP Impurity B may influence gene expression by modulating the activity of transcription factors involved in glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sitagliptin FP Impurity B can change over time. The stability and degradation of Sitagliptin FP Impurity B are important factors that influence its long-term effects on cellular function. Studies have shown that Sitagliptin FP Impurity B remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to Sitagliptin FP Impurity B in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin secretion.
Dosage Effects in Animal Models
The effects of Sitagliptin FP Impurity B vary with different dosages in animal models. At low doses, Sitagliptin FP Impurity B effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects. At high doses, Sitagliptin FP Impurity B may cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
Sitagliptin FP Impurity B is involved in metabolic pathways related to glucose homeostasis. It interacts with dipeptidyl peptidase-4, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, Sitagliptin FP Impurity B may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in glucose metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to improved glycemic control.
Transport and Distribution
Sitagliptin FP Impurity B is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Sitagliptin FP Impurity B within specific tissues can influence its biological activity and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of Sitagliptin FP Impurity B plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Sitagliptin FP Impurity B within cells can affect its interactions with biomolecules and its overall biological activity
Propriétés
IUPAC Name |
(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCSNDPMOGZTM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088771-61-1 | |
| Record name | Sitagliptin triazecine analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAGLIPTIN TRIAZECINE ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











